Utibron

Description

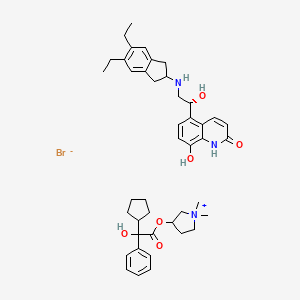

Structure

2D Structure

Properties

CAS No. |

1262431-94-6 |

|---|---|

Molecular Formula |

C43H56BrN3O6 |

Molecular Weight |

790.8 g/mol |

IUPAC Name |

5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide |

InChI |

InChI=1S/C24H28N2O3.C19H28NO3.BrH/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q;+1;/p-1/t22-;;/m0../s1 |

InChI Key |

GCUZFFAPBPDIFM-IKXQUJFKSA-M |

SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] |

Isomeric SMILES |

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] |

Canonical SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] |

Other CAS No. |

1262431-94-6 |

Synonyms |

QVA149 |

Origin of Product |

United States |

Conceptual Framework of Dual Bronchodilator Research

The rationale for combining two distinct classes of bronchodilators stems from the complex pathophysiology of obstructive airway diseases. The tone of the airway smooth muscle is regulated by both the sympathetic and parasympathetic nervous systems. Dual bronchodilator therapy aims to maximize airway relaxation by targeting these two pathways simultaneously. This approach is hypothesized to produce greater and more sustained bronchodilation than can be achieved with a single agent.

Pre-clinical research into dual bronchodilators investigates the potential for additive or synergistic effects. An additive effect implies that the combined impact of the two drugs is equal to the sum of their individual effects. Synergy, on the other hand, suggests that the combined effect is greater than the sum of the individual effects. Pre-clinical models are essential for elucidating the nature of this interaction at a molecular and tissue level. These studies often involve isolated airway tissues to observe the direct effects on smooth muscle contraction and relaxation, providing a mechanistic basis for the therapeutic concept.

Pharmacological Classification and Therapeutic Rationale Within Pre Clinical Models

Indacaterol (B1671819) is classified as a long-acting beta-2 adrenergic agonist (LABA), while glycopyrronium (B1196793) is a long-acting muscarinic antagonist (LAMA). The therapeutic rationale for combining these two agents in pre-clinical models is based on their complementary mechanisms of action on airway smooth muscle.

Indacaterol, as a beta-2 adrenergic agonist, stimulates the beta-2 adrenergic receptors on airway smooth muscle cells. This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn promotes smooth muscle relaxation and bronchodilation. Pre-clinical studies have demonstrated that indacaterol exhibits a rapid onset and a long duration of action in animal models and in isolated human airway tissues.

Glycopyrronium, a muscarinic antagonist, competitively inhibits the action of acetylcholine (B1216132) at the M3 muscarinic receptors on airway smooth muscle. By blocking these receptors, glycopyrronium prevents the bronchoconstrictor effects of acetylcholine, leading to bronchodilation.

The combination of indacaterol and glycopyrronium has been investigated in various pre-clinical settings to determine if their interaction is additive or synergistic. A study on human isolated bronchi found that the co-administration of glycopyrronium and indacaterol resulted in a synergistic inhibition of bronchial tone in both medium and small airways. nih.gov This synergistic effect was associated with an increase in cAMP concentrations in both airway smooth muscle and bronchial epithelium, as well as a reduction in acetylcholine release from the epithelium. nih.gov Another translational study also reported a synergistic relaxant effect at certain concentrations in human isolated bronchial tissues. tandfonline.comnih.govtandfonline.com

These pre-clinical findings provide a strong therapeutic rationale for the combination, suggesting that it can produce a greater bronchodilator effect than either component alone.

Table 1: Pre-clinical Interaction of Indacaterol and Glycopyrronium on Human Isolated Bronchi

| Parameter | Finding | Source |

|---|---|---|

| Interaction on Bronchial Tone | Synergistic inhibition in medium and small bronchi. nih.gov | Calzetta et al. (2016) |

| Effect on cAMP Levels | Enhanced cAMP levels in bronchi and epithelial cells. nih.gov | Calzetta et al. (2016) |

| Effect on Acetylcholine Release | Reduced release from the epithelium. nih.gov | Calzetta et al. (2016) |

| Relaxant Effect | Synergistic relaxant effect at specific isoeffective concentrations. tandfonline.comnih.govtandfonline.com | Cazzola et al. (2015) |

Historical Context of Dual Bronchodilator Component Development in Research

Indacaterol: Beta2-Adrenergic Receptor Agonism

Indacaterol is an ultra-long-acting beta2-adrenergic agonist (ULABA) that functions as a bronchodilator. It acts by selectively stimulating beta2-adrenergic receptors, which are primarily located in the smooth muscle cells of the airways. patsnap.comchemicea.com

Indacaterol is a potent agonist of the recombinant human β2-adrenoceptor, exhibiting high intrinsic activity. tga.gov.auresearchgate.net Its binding affinity for the β2-receptor is intermediate when compared to formoterol (B127741) and salbutamol (B1663637). tga.gov.au In isolated human bronchus, indacaterol demonstrates a rapid onset of action and a long duration of action. pom.go.idfda.gov.ph The association kinetics of indacaterol with immobilized liposomes at physiological pH were found to be twice as fast as those of salmeterol. nih.gov Indacaterol is considered a nearly full agonist at the human beta2-adrenergic receptor, possessing nanomolar potency. pom.go.idnovartis.com Its mean maximum effect (Emax) has been reported as 73% of the maximal effect of isoprenaline. researchgate.netamegroups.org This contrasts with salmeterol, which exhibits only partial efficacy (38%). researchgate.net

| Compound | Receptor Type | Emax (% of Isoprenaline) | Binding Affinity | Onset of Action | Duration of Action |

|---|---|---|---|---|---|

| Indacaterol | Human β2-adrenoceptor | 73% researchgate.netamegroups.org | Nanomolar potency pom.go.idnovartis.com, intermediate (vs. formoterol, salbutamol) tga.gov.au | Rapid pom.go.idfda.gov.ph | Long (>24 hours) pom.go.idfda.gov.phmedscape.com |

| Salmeterol | Human β2-adrenoceptor | 38% researchgate.net | - | Slower than Indacaterol nih.gov | 12 hours (in guinea pig) researchgate.net |

| Formoterol | Human β2-adrenoceptor | 90% amegroups.org | Similar to Indacaterol nih.gov | Rapid medscape.com | 4 hours (in guinea pig) researchgate.net |

Indacaterol's pharmacological effects are primarily attributed to the stimulation of intracellular adenyl cyclase. patsnap.comdrugbank.comwikidoc.org This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3', 5'-adenosine monophosphate (cyclic AMP or cAMP). patsnap.comdrugbank.comwikidoc.org Increased intracellular cAMP levels subsequently lead to the relaxation of bronchial smooth muscle. patsnap.comdrugbank.comwikidoc.org This process involves the activation of protein kinase A (PKA), which then phosphorylates various intracellular targets, ultimately inhibiting Ca2+-dependent airway smooth muscle contraction. medscape.comnih.govguidetopharmacology.org Indacaterol's high intrinsic activity at β2-adrenoceptors, combined with its lipophilicity, contributes to a faster rate of cAMP accumulation, which is crucial for β2-adrenoceptor-induced smooth muscle relaxation in the airways. amegroups.org

| Signaling Molecule/Enzyme | Effect of Indacaterol | Mechanism |

|---|---|---|

| Adenyl Cyclase | Activation patsnap.comdrugbank.comwikidoc.org | Catalyzes ATP to cAMP conversion patsnap.comdrugbank.comwikidoc.org |

| Cyclic AMP (cAMP) | Increased production patsnap.comdrugbank.comwikidoc.org | Leads to bronchial smooth muscle relaxation patsnap.comdrugbank.comwikidoc.org |

| Protein Kinase A (PKA) | Activation medscape.comnih.govguidetopharmacology.org | Phosphorylates targets, inhibiting Ca2+-dependent contraction nih.gov |

Indacaterol, as a powerful β2-adrenergic agonist with intense intrinsic activity, does not elicit significant tachyphylaxis. nih.gov High-efficacy agonists, such as indacaterol, may cause a greater loss of receptors but are more tolerant to this, possessing "spare receptors," which results in a loss in potency but not necessarily maximal effect. nih.gov This makes them less sensitive to receptor loss through desensitization. nih.gov Indacaterol has been shown to induce β2-adrenergic receptor (ADRB2) internalization, primarily mediated by β-arrestin2, in cellular models like HeLa cells stably expressing ADRB2-GFP and HEK293 cells. researchgate.net The interaction between ADRB2 and β-arrestins is augmented by indacaterol treatment, leading to increased intracellular GFP spots and enhanced internalization of ADRB2. researchgate.net

The prolonged action of indacaterol is partly attributed to its high affinity for lipid raft domains within the airway membrane, from which it slowly dissociates. drugbank.com Lipid rafts are specialized areas of cell membranes where β2-adrenoceptors are closely associated with signaling molecules and effectors. amegroups.orgnih.govresearchgate.netarchbronconeumol.org Indacaterol exhibits a two-fold higher affinity for raft microdomains compared to salmeterol, which is believed to contribute to its extended duration of action. nih.govamegroups.orgnih.govnih.govresearchgate.net The synergy between indacaterol's higher partitioning into raft microdomains and its faster membrane permeation is proposed to explain its rapid onset and long duration of therapeutic effect. nih.govnih.govresearchgate.netresearchgate.net Unlike salmeterol, indacaterol does not significantly perturb dimyristoyl-phosphatidylcholine membranes or alter membrane fluidity. nih.govresearchgate.net

Glycopyrronium: Muscarinic Receptor Antagonism

Glycopyrronium is an inhaled long-acting muscarinic receptor antagonist (LAMA) that exerts its bronchodilating effect by blocking the bronchoconstrictor action of acetylcholine (B1216132) on airway smooth muscle cells. novartis.com

Glycopyrronium is a high-affinity muscarinic receptor antagonist for the M1, M2, and M3 receptor subtypes. novartis.com While all five muscarinic receptor subtypes (M1-M5) are present in the lung, M3 receptors are predominantly responsible for bronchoconstriction and airway secretions. novartis.comdrugbank.com In competition binding studies, glycopyrronium demonstrated a 4- to 5-fold selectivity for human M3 and M1 receptors over the human M2 receptor. fda.gov.phnovartis.com However, other studies indicate that glycopyrronium shows no significant selectivity in its interaction with M1, M2, and M3 receptors, although a 3-5-fold higher affinity at M3-receptors compared to M1 and M2-receptors has been observed in some cases. nih.gov Glycopyrronium binds to human peripheral lung and human airway smooth muscle muscarinic receptors with affinities in the nanomolar range (Ki values 0.5–3.6 nM). nih.gov Kinetic studies have shown that glycopyrronium dissociates slowly from human airway smooth muscle muscarinic receptors (60% protection against [3H]-NMS binding at 30 nM) compared to ipratropium (B1672105) bromide, contributing to its long duration of action. nih.gov In rat ventricle and submandibular gland homogenates, glycopyrronium exhibited similarly high affinities for both M2 (Ki = 1.889 nM) and M3 (Ki = 1.686 nM) muscarinic receptor subtypes, binding to a homogeneous population of binding sites in both tissues without M2 or M3 selectivity. researchgate.netnih.gov

| Receptor Subtype | Glycopyrronium Affinity/Selectivity | Notes |

|---|---|---|

| M1 | High affinity novartis.com, 4-5-fold selectivity over M2 fda.gov.phnovartis.com | Predominantly responsible for some secretions drugbank.com |

| M2 | High affinity novartis.com, lower selectivity compared to M1/M3 fda.gov.phnovartis.com | Ki = 1.889 nM (rat ventricle) researchgate.netnih.gov |

| M3 | High affinity novartis.com, 4-5-fold selectivity over M2 fda.gov.phnovartis.com | Predominantly responsible for bronchoconstriction and airway secretions novartis.comdrugbank.com, Ki = 1.686 nM (rat submandibular gland) researchgate.netnih.gov |

Competitive Antagonism of Acetylcholine at Muscarinic Receptors

Glycopyrronium, a synthetic quaternary ammonium (B1175870) compound, functions as a competitive antagonist at muscarinic acetylcholine receptors. These receptors are present in the autonomic effector cells of smooth muscle, cardiac muscle, exocrine glands, and to a limited extent, in autonomic ganglia. In the lung, muscarinic receptors M1 to M4 are found, with M3 receptors predominantly responsible for bronchoconstriction and airway secretions. By blocking the bronchoconstrictor action of acetylcholine on airway smooth muscle cells, glycopyrronium effectively dilates the airways.

Glycopyrronium exhibits high affinity for muscarinic receptors, with a greater than four-fold selectivity for human M3 receptors over human M2 receptors, as demonstrated in radioligand binding studies. This selective antagonism of M3 receptors is crucial as their stimulation is the primary mechanism underlying acetylcholine-induced bronchoconstriction.

Impact on Cholinergic Signaling Cascades and Calcium Homeostasis

Muscarinic receptor stimulation, particularly of M3 receptors, is coupled to Gq protein and phospholipase C (PLC), which catalyzes the generation of intracellular second messengers such as inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 leads to the release of calcium ions from intracellular stores, increasing intracellular calcium levels, which in turn sensitizes airway smooth muscle contractile apparatus to calcium ions. By competitively antagonizing acetylcholine at these receptors, glycopyrronium disrupts this signaling cascade, thereby preventing the increase in intracellular calcium and subsequent bronchoconstriction.

Furthermore, co-administration of glycopyrronium and indacaterol has been shown to reduce the release of acetylcholine from bronchial epithelial cells, contributing to their bronchodilatory effect.

Receptor Dissociation Kinetics and Implications for Duration of Action in in vitro Studies

Glycopyrronium is characterized by its slow dissociation from muscarinic receptors, particularly M3 receptors, which contributes to its long duration of action. In vitro studies have shown that glycopyrronium dissociates slowly from human airway smooth muscle muscarinic receptors. While it binds with high affinity to all bronchial muscarinic receptors, it exhibits different dissociation kinetics for the three muscarinic receptors (M1, M2, M3). Glycopyrronium dissociates rapidly from M2 receptors, avoiding prolonged presynaptic blockade and reducing the antagonizing effect on acetylcholine release. This kinetic selectivity for M3 over M2 receptors contributes to its sustained bronchodilatory effect while minimizing potential side effects mediated by M2 receptor blockade.

The following table summarizes the dissociation half-lives of glycopyrronium from different muscarinic receptor subtypes in in vitro studies:

| Receptor Subtype | Dissociation Half-life (min) |

| M1 | 13.9 |

| M2 | 1.07 |

| M3 | 11.4 |

Synergistic and Additive Mechanistic Interactions of Indacaterol and Glycopyrronium

The combination of indacaterol and glycopyrronium in this compound provides additive and synergistic efficacy due to their distinct mechanisms of action, targeting different receptors and pathways to achieve smooth muscle relaxation.

Cross-Talk Between Adrenergic and Cholinergic Pathways at the Cellular Level

There is significant cross-talk between adrenergic (β2-adrenoceptor) and cholinergic (muscarinic receptor) pathways at the cellular level, particularly at the neural input to airway smooth muscle. Indacaterol, a LABA, acts by stimulating intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3', 5'-adenosine monophosphate (cAMP). Increased cAMP levels lead to the relaxation of bronchial smooth muscle.

Synergistic effects between LABAs and LAMAs are hypothesized to occur through various mechanisms, including modulation of cholinergic neurotransmission by β2 agonists. For instance, β2-adrenergic agonists like indacaterol can indirectly influence acetylcholine release and amplify LAMA-induced bronchial smooth muscle relaxation. Additionally, indacaterol can inactivate the signaling cascade underlying bronchoconstriction by inhibiting the activation of the Gq protein coupled to M3 muscarinic receptors. This is mediated by transcriptional stimulation of the regulator of G-protein signaling 2, which specifically inhibits Gq protein activation. Conversely, glycopyrronium can prevent β2-adrenoceptor desensitization, thereby enhancing the bronchodilating action of indacaterol.

Mechanisms of Enhanced Bronchodilation in Isolated Tissue Preparations

In isolated human bronchi and small airways, the co-administration of glycopyrronium and indacaterol has been shown to synergistically inhibit bronchial tone. Both drugs induce concentration-dependent relaxation of human isolated bronchial tissues pre-contracted with acetylcholine. Glycopyrronium has demonstrated greater potency than indacaterol in relaxing these tissues.

The synergistic bronchodilation observed with the combination is attributed to several factors:

Increased cAMP concentrations: The co-administration significantly increases cAMP concentrations in both airway smooth muscle and bronchial epithelial cells. This effect is inhibited by the selective KCa++ channel blocker iberiotoxin (B31492), confirming the role of the cAMP-dependent pathway.

Decreased acetylcholine release: The combination reduces the release of acetylcholine from the epithelium, although not from the bronchi themselves. This modulation of non-neuronal acetylcholine release from bronchial epithelial cells may contribute to the synergistic interaction.

Differential receptor density: β2-agonists are considered more effective in relaxing peripheral airways due to the differential density of β2-adrenoceptors, while anticholinergic compounds may be more effective in central airways due to M3-receptor density. This complementary action leads to enhanced bronchodilation across the entire respiratory tree.

The following table illustrates the synergistic relaxant effect of glycopyrronium and indacaterol on human isolated bronchi:

| Airway Type | Synergistic Inhibition of Bronchial Tone (Mean ± SD) | P-value vs. Additive Effect |

| Medium Bronchi | +32.51 % ± 7.86 % | < 0.05 |

| Small Bronchi | +28.46 % ± 5.35 % | < 0.05 |

Modulation of Inflammatory Pathways in in vitro Models

While the primary action of this compound is bronchodilation, there is evidence suggesting that muscarinic receptor antagonists and β2-agonists can also modulate inflammatory pathways in in vitro models. Cholinergic contractile tone is increased by airway inflammation, which can lead to exaggerated acetylcholine release and increased expression of contraction-related proteins in airway smooth muscle. Muscarinic receptor stimulation can promote the proliferation of airway smooth muscle cells and fibroblasts, and regulate the production of cytokines, chemokines, and extracellular matrix, potentially contributing to airway remodeling and inflammation. Although not extensively detailed for the specific this compound combination, LAMAs like glycopyrronium have been shown in animal models of chronic allergic asthma and COPD to potently inhibit airway inflammation and remodeling. Similarly, β2-agonists like indacaterol can have anti-inflammatory effects by increasing cAMP levels, which can suppress inflammatory cell function and mediator release.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | N/A (Combination) |

| Indacaterol | 6918554 |

| Glycopyrronium | 3494 |

| Acetylcholine | 187 |

This compound is a combination pharmaceutical compound containing indacaterol and glycopyrronium, designed for the long-term maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease (COPD). This article focuses solely on the molecular and cellular mechanisms of action of this compound, including the individual contributions of indacaterol and glycopyrronium and their synergistic interactions.

Molecular and Cellular Mechanisms of Action

This compound combines two distinct classes of bronchodilators: indacaterol, a long-acting beta2-adrenergic agonist (LABA), and glycopyrronium, a long-acting muscarinic receptor antagonist (LAMA). Their combined action targets different receptors and pathways to achieve smooth muscle relaxation and bronchodilation. When administered together in this compound Breezhaler, indacaterol and glycopyrronium provide additive efficacy due to their different modes of action mims.com.

Competitive Antagonism of Acetylcholine at Muscarinic Receptors

Glycopyrronium, a synthetic quaternary ammonium compound, functions as a competitive antagonist at muscarinic acetylcholine receptors metabolomicsworkbench.orgguidetopharmacology.orgfishersci.at. These receptors are present in the autonomic effector cells of smooth muscle, cardiac muscle, exocrine glands, and to a limited extent, in autonomic ganglia fishersci.atalfa-chemistry.com. In the lung, muscarinic receptors M1 to M4 are found, with M3 receptors predominantly responsible for bronchoconstriction and airway secretions. By blocking the bronchoconstrictor action of acetylcholine on airway smooth muscle cells, glycopyrronium effectively dilates the airways.

Glycopyrronium exhibits high affinity for muscarinic receptors, with a greater than four-fold selectivity for human M3 receptors over human M2 receptors, as demonstrated in radioligand binding studies mims.com. This selective antagonism of M3 receptors is crucial as their stimulation is the primary mechanism underlying acetylcholine-induced bronchoconstriction.

Impact on Cholinergic Signaling Cascades and Calcium Homeostasis

Muscarinic receptor stimulation, particularly of M3 receptors, is coupled to Gq protein and phospholipase C (PLC), which catalyzes the generation of intracellular second messengers such as inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 leads to the release of calcium ions from intracellular stores, increasing intracellular calcium levels, which in turn sensitizes airway smooth muscle contractile apparatus to calcium ions. By competitively antagonizing acetylcholine at these receptors, glycopyrronium disrupts this signaling cascade, thereby preventing the increase in intracellular calcium and subsequent bronchoconstriction.

Furthermore, co-administration of glycopyrronium and indacaterol has been shown to reduce the release of acetylcholine from bronchial epithelial cells, contributing to their bronchodilatory effect.

Receptor Dissociation Kinetics and Implications for Duration of Action in in vitro Studies

Glycopyrronium is characterized by its slow dissociation from muscarinic receptors, particularly M3 receptors, which contributes to its long duration of action. In vitro studies have shown that glycopyrronium dissociates slowly from human airway smooth muscle muscarinic receptors. While it binds with high affinity to all bronchial muscarinic receptors, it exhibits different dissociation kinetics for the three muscarinic receptors (M1, M2, M3). Glycopyrronium dissociates rapidly from M2 receptors, avoiding prolonged presynaptic blockade and reducing the antagonizing effect on acetylcholine release. This kinetic selectivity for M3 over M2 receptors contributes to its sustained bronchodilatory effect while minimizing potential side effects mediated by M2 receptor blockade.

The following table summarizes the dissociation half-lives of glycopyrronium from different muscarinic receptor subtypes in in vitro studies:

| Receptor Subtype | Dissociation Half-life (min) |

| M1 | 13.9 |

| M2 | 1.07 |

| M3 | 11.4 |

Synergistic and Additive Mechanistic Interactions of Indacaterol and Glycopyrronium

The combination of indacaterol and glycopyrronium in this compound provides additive and synergistic efficacy due to their distinct mechanisms of action, targeting different receptors and pathways to achieve smooth muscle relaxation mims.commetabolomicsworkbench.orgguidetopharmacology.org.

Cross-Talk Between Adrenergic and Cholinergic Pathways at the Cellular Level

There is significant cross-talk between adrenergic (β2-adrenoceptor) and cholinergic (muscarinic receptor) pathways at the cellular level, particularly at the neural input to airway smooth muscle metabolomicsworkbench.orgguidetopharmacology.org. Indacaterol, a LABA, acts by stimulating intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3', 5'-adenosine monophosphate (cAMP). Increased cAMP levels lead to the relaxation of bronchial smooth muscle.

Synergistic effects between LABAs and LAMAs are hypothesized to occur through various mechanisms, including modulation of cholinergic neurotransmission by β2 agonists. For instance, β2-adrenergic agonists like indacaterol can indirectly influence acetylcholine release and amplify LAMA-induced bronchial smooth muscle relaxation. Additionally, indacaterol can inactivate the signaling cascade underlying bronchoconstriction by inhibiting the activation of the Gq protein coupled to M3 muscarinic receptors. This is mediated by transcriptional stimulation of the regulator of G-protein signaling 2, which specifically inhibits Gq protein activation. Conversely, glycopyrronium can prevent β2-adrenoceptor desensitization, thereby enhancing the bronchodilating action of indacaterol.

Mechanisms of Enhanced Bronchodilation in Isolated Tissue Preparations

In isolated human bronchi and small airways, the co-administration of glycopyrronium and indacaterol has been shown to synergistically inhibit bronchial tone. Both drugs induce concentration-dependent relaxation of human isolated bronchial tissues pre-contracted with acetylcholine. Glycopyrronium has demonstrated greater potency than indacaterol in relaxing these tissues.

The synergistic bronchodilation observed with the combination is attributed to several factors:

Increased cAMP concentrations: The co-administration significantly increases cAMP concentrations in both airway smooth muscle and bronchial epithelial cells. This effect is inhibited by the selective KCa++ channel blocker iberiotoxin, confirming the role of the cAMP-dependent pathway.

Decreased acetylcholine release: The combination reduces the release of acetylcholine from the epithelium, although not from the bronchi themselves. This modulation of non-neuronal acetylcholine release from bronchial epithelial cells may contribute to the synergistic interaction.

Differential receptor density: β2-agonists are considered more effective in relaxing peripheral airways due to the differential density of β2-adrenoceptors, while anticholinergic compounds may be more effective in central airways due to M3-receptor density mims.com. This complementary action leads to enhanced bronchodilation across the entire respiratory tree mims.com.

The following table illustrates the synergistic relaxant effect of glycopyrronium and indacaterol on human isolated bronchi:

| Airway Type | Synergistic Inhibition of Bronchial Tone (Mean ± SD) | P-value vs. Additive Effect |

| Medium Bronchi | +32.51 % ± 7.86 % | < 0.05 |

| Small Bronchi | +28.46 % ± 5.35 % | < 0.05 |

Modulation of Inflammatory Pathways in in vitro Models

While the primary action of this compound is bronchodilation, there is evidence suggesting that muscarinic receptor antagonists and β2-agonists can also modulate inflammatory pathways in in vitro models. Cholinergic contractile tone is increased by airway inflammation, which can lead to exaggerated acetylcholine release and increased expression of contraction-related proteins in airway smooth muscle. Muscarinic receptor stimulation can promote the proliferation of airway smooth muscle cells and fibroblasts, and regulate the production of cytokines, chemokines, and extracellular matrix, potentially contributing to airway remodeling and inflammation. LAMAs like glycopyrronium have been shown in animal models of chronic allergic asthma and COPD to potently inhibit airway inflammation and remodeling. Similarly, β2-agonists like indacaterol can have anti-inflammatory effects by increasing cAMP levels, which can suppress inflammatory cell function and mediator release.

In Vitro Pharmacology Studies

In vitro studies have been instrumental in detailing the direct effects of this compound's components on airway smooth muscle and cellular pathways.

Studies utilizing isolated airway smooth muscle preparations, including human isolated bronchi, small airways, and guinea pig trachea, have demonstrated the potent bronchodilatory effects of both glycopyrronium and indacaterol, as well as their combined action nih.govnih.govamegroups.orgtga.gov.autandfonline.comtandfonline.comnih.gov. Both agents induce concentration-dependent relaxation of human isolated bronchi that have been submaximally pre-contracted with acetylcholine nih.govtandfonline.comtandfonline.com. Glycopyrronium consistently exhibited greater potency than indacaterol in relaxing human isolated bronchi when pre-contracted with acetylcholine nih.govtandfonline.comtandfonline.com. The combination of glycopyrronium and indacaterol demonstrated a synergistic inhibition of bronchial tone in human medium and small bronchi, particularly against cholinergic tone nih.govnih.govamegroups.org. In isolated guinea pig trachea samples, the combination showed an additive effect in inhibiting contraction tga.gov.au.

Detailed concentration-response curves have been established for the bronchodilatory effects of glycopyrronium and indacaterol, both individually and in combination.

Table 1: Bronchodilatory Effects in Human Isolated Bronchi (Acetylcholine Pre-contraction)

| Compound | pEC₅₀ (Mean ± SEM) | Emax (Mean ± SEM) | Reference |

| Glycopyrronium | 8.44 ± 0.02 | 99.68 % ± 0.32 % | nih.gov |

| Glycopyrronium | 8.75 ± 0.04 | 98.96 % ± 2.61 % | tandfonline.comtandfonline.com |

| Indacaterol | 7.39 ± 0.29 | 92.28 % ± 0.26 % | nih.gov |

| Indacaterol | 7.68 ± 0.22 | 95.66 % ± 8.32 % | tandfonline.comtandfonline.com |

In human precision-cut lung slices (PCLSs) pre-contracted with acetylcholine, glycopyrronium showed a pEC₅₀ of 8.45 ± 0.23 and an Emax of 103.01 % ± 1.59 %, while indacaterol had a pEC₅₀ of 6.53 ± 0.18 and an Emax of 94.85 % ± 1.70 % nih.gov.

The combination of glycopyrronium and indacaterol produced a synergistic relaxant response in human isolated bronchi pre-contracted with acetylcholine. This synergism was particularly evident at low concentrations (glycopyrronium: 0.4-3.4 nM, indacaterol: 0.1-40.0 nM), resulting in a relaxant response that was 32.51 % ± 7.86 % higher than the expected additive effect nih.gov. Similar synergistic effects were observed in small bronchi, showing a 28.46 % ± 5.35 % greater effect compared to an additive response nih.govnih.gov. In contrast, when human isolated bronchi were pre-contracted with histamine, the combination of glycopyrronium and indacaterol exhibited an additive effect nih.gov.

The functional duration of action of this compound's components and their combination has been assessed in tissue baths. In human isolated bronchi stimulated with electrical field stimulation (EFS) to simulate vagus nerve firing, an isoeffective mixture (EC₂₀) of low concentrations of glycopyrronium and indacaterol maintained its relaxant effect for up to 12 hours nih.gov. The onset of action for this mixture was observed at 18.30 ± 9.30 minutes nih.gov. A significant synergistic effect on cholinergic tone was sustained for 9 hours post-administration nih.govnih.gov.

For individual components, indacaterol and salmeterol demonstrated a duration of action exceeding 12 hours in inhibiting EFS-induced contractions in human bronchi ersnet.org. At high concentrations, indacaterol induced approximately 100% relaxation, which was maintained for up to 12 hours ersnet.org.

Cell-Based Assays for Receptor Activation and Inhibition

Cell-based assays have provided insights into the molecular mechanisms underlying the bronchodilatory effects of this compound's components. Indacaterol, a long-acting beta2-adrenergic agonist (LABA), exerts its pharmacological effects by stimulating intracellular adenyl cyclase, which leads to an increase in cyclic AMP (cAMP) levels and subsequent relaxation of bronchial smooth muscle tga.gov.aufda.gov.phpom.go.idmedscape.comdrugbank.com. In vitro studies have demonstrated that indacaterol possesses a high selectivity, exhibiting more than 24-fold greater agonist activity at beta2-receptors compared to beta1-receptors and 20-fold greater agonist activity compared to beta3-receptors tga.gov.aufda.gov.phdrugbank.com.

Glycopyrronium, a long-acting muscarinic antagonist (LAMA), induces bronchodilation by competitively inhibiting the effect of acetylcholine at muscarinic receptors (M1, M2, and M3) in the airway smooth muscle tga.gov.aumedscape.comfda.gov. Glycopyrronium was characterized by pKi values of 9.60 for M1, 8.70 for M2, and 9.47 for M3 receptors, indicating its competitive inhibitory nature fda.gov.

The co-administration of glycopyrronium and indacaterol has been shown to enhance cAMP levels in human bronchi and bronchial epithelial cells nih.govnih.govamegroups.org. This increase in cAMP was inhibited by the selective KCa++ channel blocker iberiotoxin nih.gov. Furthermore, the combination reduced the release of acetylcholine from the epithelium, although not from the bronchi themselves nih.govnih.govamegroups.org. The synergistic effect observed with the combination is partly attributed to the modulation of the cAMP-dependent pathway amegroups.org. Specifically, the inhibition of muscarinic type-2 (M2) receptors by LAMAs can disinhibit the blockage of cAMP formation and prevent the activation of Gi proteins, which would otherwise oppose the beta2-activated Gs proteins nih.gov. Additionally, M3 receptor blockade by LAMAs prevents protein kinase C (PKC) production, thereby reducing the desensitization of beta2 receptors nih.gov.

Assessment of Secretion and Mucociliary Clearance in Tissue Models

Acetylcholine is known to induce mucus secretion via muscarinic receptors in the airways, and anticholinergic agents are utilized in the treatment of obstructive airway diseases to inhibit this secretion mdpi.com.

In studies using swine tracheal membrane, lipopolysaccharides (LPS) were found to accelerate acetylcholine-induced secretory responses and cause a significant decrease in pH nih.gov. Indacaterol, along with other LABAs, demonstrated the ability to restore these LPS-induced changes in both hypersecretion and acidification nih.gov. The subsequent addition of glycopyrronium to indacaterol further increased the pH values in this model (from 6.96 ± 0.14 for acetylcholine/LPS/indacaterol to 7.32 ± 0.07 for acetylcholine/LPS/indacaterol/glycopyrronium, a ΔpH of 0.36) nih.gov. These findings suggest that the combination of indacaterol and glycopyrronium has the potential to counteract LPS-induced acidification in airway gland secretions nih.gov.

Ex Vivo Studies

Ex vivo studies, particularly those employing human isolated airways, have been critical in confirming and characterizing the pharmacological interactions between glycopyrronium and indacaterol nih.govnih.govamegroups.orgtandfonline.comtandfonline.comnih.gov. These studies have consistently demonstrated that the co-administration of glycopyrronium and indacaterol leads to a synergistic improvement in bronchodilation nih.govnih.govamegroups.orgtandfonline.comtandfonline.comnih.gov.

The maximal synergistic effect on bronchial tone was observed approximately 140 minutes post-administration and remained significant for up to 9 hours when assessing cholinergic tone nih.govnih.gov. While an additive effect was noted in isolated guinea pig trachea samples for the combination's ability to inhibit contraction, the human tissue studies highlight the synergistic potential tga.gov.au. The use of advanced ex vivo tissue models, such as human large airway explants, small airway explants, and precision-cut lung slices, capable of being maintained for at least 14 days, underscores the robustness of these findings by preserving complex tissue architecture and cellular interactions biorxiv.org.

Compound Names and PubChem CIDs

Pharmacokinetic (PK) Profiling in Pre-clinical Species

Pre-clinical pharmacokinetic studies provide crucial insights into how indacaterol and glycopyrronium are absorbed, distributed, metabolized, and excreted in animal models, informing their systemic exposure and disposition.

Absorption Characteristics in Animal Models (Pulmonary vs. Gastrointestinal)

Indacaterol Indacaterol demonstrates rapid absorption in laboratory animal species, including rats and dogs, following inhalational administration. Peak plasma concentrations (Tmax) are typically achieved within 0.25 to 1 hour guidetopharmacology.org. Systemic exposure to indacaterol is a result of both pulmonary and gastrointestinal absorption, with approximately 75% attributed to pulmonary uptake and 25% to gastrointestinal absorption nih.govuni.luwikipedia.org. The absolute bioavailability of indacaterol after an inhaled dose averages 43% uni.lu. In rats, bolus intratracheal administration resulted in high absorption and bioavailability (80-90%), whereas systemic exposure via nasal inhalation, the method used in pivotal repeat-dose toxicity studies, was considerably lower, approximately 10-15% per unit dose guidetopharmacology.org.

Glycopyrronium Following oral inhalation, glycopyrronium is rapidly absorbed, with peak plasma levels attained as early as 5 minutes post-dose wikipedia.orgwikipedia.org. The majority of systemic exposure after inhalation, approximately 90%, is due to lung absorption, with about 10% resulting from gastrointestinal absorption nih.govwikipedia.orgwikipedia.org. Oral administration of glycopyrronium results in poor absorption, with an estimated absolute bioavailability of about 5% nih.govnih.gov. Lung absorption of glycopyrronium is characterized by a slow-phase process with a half-life of approximately 3.5 days, contributing to 79% of the drug absorbed into the bloodstream from the lungs mims.com.

Table 1: Absorption Characteristics of Indacaterol and Glycopyrronium in Pre-clinical Models

| Compound | Route of Administration | Tmax (Animal Models) | Primary Absorption Route | Bioavailability (Pulmonary) | Bioavailability (Oral) |

| Indacaterol | Inhalation | 0.25-1 hour guidetopharmacology.org | Pulmonary (75%) nih.govuni.luwikipedia.org | ~43% uni.lu | Not specified |

| Glycopyrronium | Inhalation | 5 minutes wikipedia.orgwikipedia.org | Pulmonary (90%) nih.govwikipedia.orgwikipedia.org | Not specified | ~5% nih.gov |

Distribution Patterns in Tissues and Organs of Research Animals

Indacaterol Indacaterol exhibits extensive distribution throughout the body. After intravenous infusion, the volume of distribution (Vz) for indacaterol ranged from 2,361 to 2,557 L uni.luwikipedia.org. Studies in rats using whole-body autoradiography following a single intravenous dose of radiolabelled indacaterol demonstrated rapid and wide distribution of radioactivity. Peak concentrations were observed within 5 minutes, with the highest levels found in the kidney cortex and medulla, thyroid gland, and adrenal cortex nih.gov. The tissue distribution pattern following oral dosing was similar to that observed after intravenous administration nih.gov. Indacaterol was also shown to distribute into the fetus in pregnant rats nih.gov. In vitro, human serum and plasma protein binding for indacaterol was reported to be between 94.1% and 95.3%, and 95.1% and 96.2%, respectively wikipedia.org.

Glycopyrronium Glycopyrronium also shows significant distribution. After intravenous dosing, the steady-state volume of distribution (Vss) was 83 L, and the volume of distribution in the terminal phase (Vz) was 376 L wikipedia.org. The apparent volume of distribution in the terminal phase following inhalation (Vz/F) was considerably higher at 7310 L, which is indicative of a much slower elimination process after pulmonary administration. In mice, peak radioactivity was detected in most organs within 5-10 minutes following intravenous administration, with traces remaining in the liver, kidney, and intestines at 24 hours, though the brain showed negligible activity nih.gov. Glycopyrronium has a limited ability to cross the blood-brain barrier. Plasma protein binding for glycopyrronium was observed to be between 37% and 44% over a range of plasma drug concentrations nih.gov. Pre-clinical studies in mice and dogs reported no or very limited placental transfer of glycopyrronium.

Table 2: Distribution Characteristics of Indacaterol and Glycopyrronium in Pre-clinical Models

| Compound | Volume of Distribution (IV, L) | Plasma Protein Binding (%) | Key Distribution Tissues (Rats/Mice) | Blood-Brain Barrier Penetration | Placental Transfer |

| Indacaterol | 2,361-2,557 (Vz) uni.luwikipedia.org | 94.1-96.2 wikipedia.org | Kidney, Thyroid, Adrenal nih.gov | Not specified | Yes (Fetus in rats) nih.gov |

| Glycopyrronium | 83 (Vss), 376 (Vz) wikipedia.org | 37-44 nih.gov | Liver, Kidney, Intestines nih.gov | Limited | Limited |

Metabolic Pathways and Enzyme Systems Involved in Pre-clinical Species (e.g., CYP450, Glucuronidation, Hydrolysis)

Indacaterol In serum, unchanged indacaterol is the primary component after oral administration of radiolabelled drug in a human ADME study, accounting for approximately one-third of the total drug-related AUC over 24 hours wikipedia.org. The most prominent metabolite in serum is a hydroxylated derivative wikipedia.org. Other significant metabolites include a phenolic O-glucuronide of indacaterol and hydroxylated indacaterol wikipedia.org. In vitro investigations have identified UGT1A1 as the sole UGT isoform responsible for metabolizing indacaterol to its phenolic O-glucuronide nih.govuni.luwikipedia.org. Oxidative metabolites were detected in incubations with recombinant CYP1A1, CYP2D6, and CYP3A4 nih.govuni.luwikipedia.org. CYP3A4 is recognized as the predominant isoenzyme involved in the hydroxylation of indacaterol nih.govuni.luwikipedia.org. Indacaterol has been characterized as a low-affinity substrate for the efflux pump P-gp uni.luwikipedia.org. In vitro studies also indicated that indacaterol does not significantly inhibit CYP2C9, CYP2E1, and CYP3A4/5, and exhibits only relatively weak inhibition of CYP1A2, CYP2C8, CYP2C19, and CYP2D6 nih.gov.

Glycopyrronium In vitro metabolism studies have shown consistent metabolic pathways for glycopyrronium between animals and humans, with no human-specific metabolites being identified nih.govwikipedia.org. The primary metabolic processes observed include hydroxylation, leading to various mono- and bis-hydroxylated metabolites, and direct hydrolysis, which results in the formation of a carboxylic acid derivative, M9 nih.govwikipedia.org. Multiple CYP isoenzymes are involved in the oxidative biotransformation of glycopyrronium nih.govwikipedia.org. The hydrolysis generating M9 is likely catalyzed by members of the cholinesterase family nih.govwikipedia.org. After inhalation, systemic exposure to M9 was, on average, of a similar order of magnitude to that of the parent drug nih.govwikipedia.org. It is hypothesized that M9 is formed from the swallowed dose fraction of inhaled glycopyrronium bromide through pre-systemic hydrolysis and/or first-pass metabolism nih.gov. In vitro inhibition studies have demonstrated that glycopyrronium possesses no relevant capacity to inhibit major CYP isoenzymes (CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A4/5), efflux transporters (MDR1, MRP2, MXR), or uptake transporters (OATP1B1, OATP1B3, OAT1, OAT3, OCT1, or OCT2) nih.gov. Furthermore, in vitro enzyme induction studies did not indicate a clinically relevant induction by glycopyrronium for any of the tested cytochrome P450 isoenzymes, UGT1A1, or the transporters MDR1 and MRP2 nih.gov.

Table 3: Metabolic Pathways and Enzyme Systems for Indacaterol and Glycopyrronium

| Compound | Major Metabolic Pathways | Key Enzymes (Pre-clinical/In vitro) | Efflux Transporters | Inhibition/Induction Potential (In vitro) |

| Indacaterol | Hydroxylation, O-Glucuronidation wikipedia.org | CYP3A4, UGT1A1 nih.govuni.luwikipedia.org | P-gp (low affinity substrate) uni.luwikipedia.org | Weak/negligible inhibition of some CYPs nih.gov |

| Glycopyrronium | Hydroxylation, Hydrolysis nih.govwikipedia.org | Multiple CYPs, Cholinesterases nih.govwikipedia.org | Not specified | No relevant inhibition/induction of CYPs or transporters nih.gov |

Excretion Routes in Animal Models

Glycopyrronium Glycopyrronium is predominantly cleared from systemic circulation via renal excretion of the parent compound wikipedia.org. Following intravenous administration of radiolabelled glycopyrronium bromide to humans, 85% of the dose was excreted in urine within 48 hours, with an additional 5% found in bile. Renal elimination of the parent drug accounts for approximately 60% to 70% of the total elimination. Active tubular secretion contributes to the renal elimination of glycopyrronium. Up to 23% of the delivered dose of glycopyrronium has been found in urine as the parent drug. Minimal amounts of the metabolite M9 (≤ 0.5% of dose) were detected in urine after both inhalation and intravenous administration nih.gov. Glucuronide and/or sulfate (B86663) conjugates of glycopyrronium were also found in human urine after repeated inhalation, accounting for about 3% of the dose nih.gov.

Table 4: Excretion Routes of Indacaterol and Glycopyrronium in Pre-clinical Models

| Compound | Primary Excretion Route | Unchanged Drug in Feces (%) | Unchanged Drug in Urine (%) | Role of Renal Clearance |

| Indacaterol | Fecal wikipedia.orgnih.gov | 54 wikipedia.org | <2 uni.luwikipedia.org | Minor (2-5%) uni.luwikipedia.org |

| Glycopyrronium | Renal wikipedia.org | Not specified | 60-70 (parent drug) | Predominant wikipedia.org |

Absence of Pharmacokinetic Interactions Between Indacaterol and Glycopyrronium in Pre-clinical Studies

While extensive pre-clinical pharmacokinetic profiling has been conducted for both indacaterol and glycopyrronium individually, explicit pre-clinical studies specifically investigating pharmacokinetic interactions between the two compounds when co-administered in animal models are not prominently detailed in the available literature.

However, in vitro investigations for both indacaterol and glycopyrronium have indicated a negligible potential for metabolic interactions with other medicinal products at systemic exposure levels typically achieved in clinical practice uni.lu. For indacaterol, in vitro data showed no significant inhibition of key CYP450 enzymes (CYP2C9, CYP2E1, CYP3A4/5) and only weak inhibition of others (CYP1A2, CYP2C8, CYP2C19, CYP2D6) nih.gov. Similarly, in vitro studies with glycopyrronium demonstrated no relevant capacity to inhibit or induce a wide range of CYP isoenzymes or transporters nih.gov. These in vitro findings suggest a low likelihood of significant pharmacokinetic interactions at the metabolic level when these compounds are co-administered.

Pharmacodynamic (PD) Profiling in Pre-clinical Species

Pre-clinical pharmacodynamic profiling of indacaterol and glycopyrronium demonstrates their distinct mechanisms of action and efficacy in animal models.

Indacaterol Indacaterol functions as a high-efficacy β2-adrenergic agonist. In in vitro studies, it exhibits more than 24-fold greater agonist activity at beta2-receptors compared to beta1-receptors and 20-fold greater activity compared to beta3-receptors wikipedia.org. It acts as a nearly full agonist at the human beta2-adrenergic receptor with nanomolar potency. In isolated human bronchus, indacaterol demonstrates a rapid onset of action and a prolonged duration of effect. In vivo studies in guinea pigs showed indacaterol to be efficacious against 5-HT-induced bronchoconstriction guidetopharmacology.org. The 80% effective dose (ED80) after intratracheal administration was comparable to eformoterol and significantly lower (15–80 times) than salmeterol or salbutamol, with an observed duration of action of 18 hours guidetopharmacology.org. In rhesus monkeys, a single inhaled dose of indacaterol inhibited methacholine-induced bronchoconstriction by approximately 80% at 15 minutes post-administration, with the effect declining to about 25% at 285 minutes guidetopharmacology.org.

Glycopyrronium Glycopyrronium is characterized as a long-acting muscarinic receptor antagonist (anticholinergic) nih.gov. Its mechanism involves blocking the bronchoconstrictor action of acetylcholine on airway smooth muscle cells, thereby inducing bronchodilation nih.gov. Glycopyrronium exhibits high affinity for muscarinic receptor subtypes M1, M2, and M3. In competition binding studies, it demonstrated a 4- to 5-fold selectivity for human M3 and M1 receptors over the human M2 receptor nih.gov. Non-clinical safety pharmacology studies have indicated that effects attributable to the muscarinic receptor antagonist properties of glycopyrronium bromide in dogs included mild to moderate increases in heart rate, and in rats, lens opacities and reversible changes associated with reduced glandular secretions. Mild irritancy or adaptive changes in the respiratory tract were also observed in rats.

Table 5: Pharmacodynamic Characteristics of Indacaterol and Glycopyrronium in Pre-clinical Models

| Compound | Mechanism of Action | Receptor Selectivity (In vitro) | Efficacy (Animal Models) | Duration of Action (Animal Models) |

| Indacaterol | β2-adrenergic agonist wikipedia.org | >24x β2 vs β1; 20x β2 vs β3 wikipedia.org | Bronchodilation, antagonism of bronchoconstriction guidetopharmacology.org | ~18 hours (guinea pigs) guidetopharmacology.org |

| Glycopyrronium | Muscarinic receptor antagonist nih.gov | High affinity for M1, M2, M3; 4-5x selectivity for M1/M3 over M2 nih.gov | Bronchodilation (via antagonism of acetylcholine) nih.gov | Not explicitly quantified in pre-clinical sources for duration of bronchodilation |

Relationship Between Exposure and Pharmacological Response in Animals

Pre-clinical studies on Indacaterol and Glycopyrronium have explored the relationship between exposure and pharmacological response in animal models. The combination of glycopyrronium and indacaterol has demonstrated an additive effect in inhibiting the contraction of isolated guinea pig trachea samples, supporting their co-administration for bronchodilation. tga.gov.au

Pharmacokinetic (PK) studies in animals, such as rats and dogs, have shown no consistent PK interactions between glycopyrronium and indacaterol when administered in combination. tga.gov.au Systemic exposure ratios, calculated based on animal-to-human plasma AUC (Area Under the Curve) values, have been used to assess the clinical relevance of systemic and local effects. tga.gov.au For instance, based on AUC, the indacaterol:glycopyrronium ratio ranged from 1.7-4.5 in rats and 3.6-6.5 in dogs. tga.gov.au

While systemic drug levels are not considered a direct surrogate for the efficacy of inhaled QVA149 due to its local mode of action in the lung, pre-clinical data support the selected approach to adjust indacaterol and glycopyrronium doses in the combination product. tga.gov.au For example, steady-state systemic exposure to indacaterol after Ultibro Breezhaler inhalation was similar to or slightly lower than that after indacaterol monotherapy. europa.eueuropa.eu Conversely, steady-state systemic exposure of glycopyrronium was observed to be higher (34-42%) after the fixed-dose combination compared to glycopyrronium monotherapy in one study, a difference attributed to variations in fine particle mass (FPM) of the monotherapy product. tga.gov.autga.gov.au Despite these differences in systemic exposure, no exposure-response relationship was expected or observed between PK parameters and bronchodilator effects for the monotherapy products or the fixed-dose combination in PK studies. tga.gov.au

Biomarker Identification and Validation in Animal Studies

The identification and validation of biomarkers in animal studies for Indacaterol and Glycopyrronium primarily revolve around their known pharmacological actions as bronchodilators. As a LABA, indacaterol's effects are, in part, attributable to increased cyclic-3', 5'-adenosine monophosphate (cyclic AMP) levels, which lead to the relaxation of bronchial smooth muscle. novartis.comeuropa.eu Glycopyrronium, as a LAMA, works by blocking the bronchoconstrictor action of acetylcholine on airway smooth muscle cells, thereby dilating the airways. europa.eu

While specific novel biomarker identification studies focusing solely on the combination in animals are not extensively detailed in general summaries, the assessment of lung function parameters, such as forced expiratory volume in 1 second (FEV1), serves as a fundamental pharmacological response biomarker in pre-clinical and clinical settings. bmj.comcopdfoundation.org The additive bronchodilatory effect observed in isolated guinea pig trachea samples suggests that the combined impact on airway smooth muscle relaxation serves as a key pre-clinical indicator of efficacy. tga.gov.au Safety pharmacology studies in rats have assessed effects on respiratory and central nervous system (CNS) function, finding no adverse effects with the combination of glycopyrronium and indacaterol. tga.gov.au

Onset and Duration of Action in Pre-clinical Models

Indacaterol:

In isolated human bronchus, indacaterol exhibits a rapid onset of action and a long duration of action. novartis.comeuropa.eu

Pre-clinical studies have documented that indacaterol demonstrates a rapid onset of action and a bronchodilating effect lasting for 24 hours. amegroups.orgopenaccessjournals.com

Its rapid action is comparable to salbutamol and formoterol, with a sustained bronchodilator effect lasting for 24 hours, similar to tiotropium. amegroups.org

Glycopyrronium:

Glycopyrronium has a rapid onset of action, as evidenced by observed receptor association/dissociation kinetic parameters. novartis.com

It is a high-affinity muscarinic receptor antagonist with a greater than 4-fold selectivity for human M3 receptors over human M2 receptors in radioligand binding studies. europa.eu

Combination (Indacaterol/Glycopyrronium):

The combination of indacaterol and glycopyrronium (e.g., Ultibro Breezhaler or QVA149) has shown a rapid onset of action, typically within 5 minutes after dosing. europa.eueuropa.eueuropa.eu

This effect is sustained over the entire 24-hour dosing interval. europa.eueuropa.eueuropa.eu

The increased magnitude and duration of effect on heart rate observed with the indacaterol/glycopyrronium combination, compared to individual components, is consistent with an additive response. europa.eunovartis.com

Summary of Onset and Duration of Action:

| Compound/Combination | Onset of Action (Pre-clinical/Clinical) | Duration of Action (Pre-clinical/Clinical) | Source |

| Indacaterol | Rapid | 24 hours | novartis.comeuropa.euamegroups.orgopenaccessjournals.com |

| Glycopyrronium | Rapid | Long-acting | europa.eunovartis.com |

| Indacaterol/Glycopyrronium (this compound/QVA149) | Within 5 minutes | Sustained over 24-hour dosing interval | europa.eueuropa.eueuropa.eu |

Synthetic Chemistry and Structure Activity Relationships Sar

Glycopyrronium (B1196793): Synthetic Routes and Chemical Modifications

Significance of Quaternary Ammonium (B1175870) Structure

Glycopyrronium is characterized by its synthetic quaternary ammonium structure. wikipedia.orghmdb.canih.govnewdrugapprovals.orgcancer.govgoogle.comtandfonline.com This structural feature is crucial to its pharmacological profile. The quaternary ammonium group ensures that the molecule is permanently ionized across a wide pH range (pH 1 to 14). tga.gov.au This permanent charge significantly minimizes its oral bioavailability and its ability to readily cross biological membranes, including the blood-brain barrier (BBB). newdrugapprovals.orgtandfonline.comdovepress.com The limited permeability across the BBB is a desirable characteristic for inhaled bronchodilators, as it reduces the potential for central nervous system (CNS) side effects, such as delirium or prolonged somnolence, which can be associated with other anticholinergic agents. wikipedia.orgnih.govnewdrugapprovals.orgtandfonline.comdovepress.com Consequently, the quaternary ammonium structure helps to localize the drug's action primarily within the lungs, thereby maximizing its therapeutic effect on airway smooth muscle while minimizing systemic exposure and associated adverse events. tandfonline.comdovepress.com

SAR Studies for Muscarinic Receptor Affinity and Selectivity

Glycopyrronium functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, thereby inhibiting the bronchoconstrictor action of acetylcholine on airway smooth muscle cells to induce bronchodilation. hmdb.canih.govcancer.govgoogle.comtandfonline.comtga.gov.au There are five known muscarinic receptor subtypes (M1-M5), with M1, M2, and M3 subtypes having defined physiological roles in the human lung. tandfonline.comtga.gov.audovepress.comnih.govresearchgate.net

Glycopyrronium bromide exhibits high affinity for these three key muscarinic receptor subtypes (M1, M2, and M3). tandfonline.comtga.gov.au Importantly, competition binding studies have demonstrated that glycopyrronium possesses a 4- to 5-fold selectivity for the human M3 and M1 receptors over the human M2 receptor. tandfonline.comtga.gov.audovepress.com This differential selectivity is pharmacologically significant. While M1 and M3 receptors mediate bronchoconstriction, the M2 receptor is a presynaptic inhibitory autoreceptor found on postganglionic nerves, which, when blocked, can potentially counteract bronchodilation or lead to cardiac effects. tandfonline.comdovepress.comnih.gov

Structure-activity relationship (SAR) investigations into glycopyrronium and its derivatives have provided insights into the impact of stereochemistry on receptor binding. Studies have indicated that the (2'R)-configurated isomers of glycopyrronium demonstrate greater potency in terms of binding affinity compared to their (2'S)-configurated counterparts. uni-frankfurt.de Conversely, the absolute configuration at the 3-center (the second chiral center within the molecule) appears to have minimal influence on muscarinic subtype binding affinity. uni-frankfurt.de Despite some observed kinetic selectivity, glycopyrronium is generally considered a non-selective muscarinic receptor antagonist in terms of its initial binding profile across the M1-M3 subtypes. nih.govuni-frankfurt.de

Table 1: Glycopyrronium Muscarinic Receptor Selectivity

| Receptor Subtype | Selectivity (vs. M2) tandfonline.comtga.gov.audovepress.com |

| M1 | 4- to 5-fold higher |

| M3 | 4- to 5-fold higher |

| M2 | Baseline |

Impact of Structural Variations on Receptor Kinetics and Duration of Action

The duration of action of muscarinic antagonists like glycopyrronium is significantly influenced by their receptor kinetics, particularly their dissociation rate from the receptor. Glycopyrronium is known for its slow dissociation from muscarinic receptors, which contributes to its prolonged duration of action. drugbank.com This slow dissociation is a key factor enabling its once-daily dosing regimen. uni-frankfurt.de

Specific structural variations, particularly stereoisomerism, have been shown to impact these kinetics. For instance, the (3R, 2'R)-configurated isomer of glycopyrronium has demonstrated a notably long dissociation half-life at the M3 receptor subtype when compared to other subtypes. uni-frankfurt.de This kinetic selectivity for M3 receptors is a shared characteristic with other long-acting muscarinic antagonists (LAMAs) such as tiotropium (B1237716), contributing to their sustained bronchodilatory effects. tandfonline.comuni-frankfurt.de

In terms of onset of action, in vitro cell-based calcium assays have revealed that glycopyrronium exhibits a rapid onset. Its half-life for the inhibition of methacholine-induced calcium release is approximately 6.1 ± 2.1 minutes, which is about five times faster than that observed for tiotropium (29.4 ± 4.2 minutes). dovepress.comnih.gov This rapid onset, coupled with its sustained 24-hour bronchodilation observed in clinical studies, underscores its efficacy as a maintenance treatment. tga.gov.aunih.gov The long duration of action is also partly attributed to the sustained concentrations of the drug within the lungs following inhalation. tga.gov.au

Table 2: Comparative Onset Kinetics of Muscarinic Antagonists

| Compound | Onset Half-life (t1/2 for inhibition of methacholine-induced calcium release) dovepress.comnih.gov |

| Glycopyrronium | 6.1 ± 2.1 minutes |

| Tiotropium | 29.4 ± 4.2 minutes |

Theoretical Approaches to Combinatorial Chemistry for Novel Dual-Acting Compounds

The development of "Utibron" as a fixed-dose combination (FDC) of indacaterol (B1671819) and glycopyrronium exemplifies a significant trend in pharmaceutical development, particularly for chronic conditions like COPD. wikipedia.orgisciii.esmdpi.com FDCs, which combine two or more active pharmaceutical ingredients into a single dosage form, are strategically designed to enhance therapeutic efficacy, mitigate adverse effects, improve safety profiles, and significantly boost patient adherence by simplifying treatment regimens. isciii.esmdpi.comrjpbcs.com In respiratory medicine, the co-administration of long-acting beta2-agonists (LABAs) and long-acting muscarinic antagonists (LAMAs) is a cornerstone of COPD management, demonstrating superior efficacy compared to monotherapy. ersnet.orgdovepress.comersnet.org

Beyond simply combining two separate drug entities, theoretical approaches in combinatorial chemistry are increasingly focused on designing novel "dual-acting compounds" or "bifunctional drugs." ersnet.orgdovepress.comersnet.orgnih.gov These are single chemical entities engineered to possess two distinct pharmacological activities within the same molecule, such as both muscarinic antagonist and β2-adrenoceptor agonist functions (often termed Muscarinic Antagonist-Beta Agonists, or MABAs). ersnet.orgersnet.orgnih.govresearchgate.net

The advantages of such single-molecule dual-acting compounds over traditional FDCs include the delivery of both pharmacologies in a precise fixed ratio, a unified pharmacokinetic profile, and a more streamlined clinical development pathway. ersnet.org Examples of these novel MABAs, such as navafenterol (B609425) (AZD8871), are currently under investigation and have shown promising bronchodilatory effects lasting up to 24 hours, comparable to existing LABA/LAMA combinations. ersnet.orgersnet.orgresearchgate.net

Combinatorial chemistry, often integrated with advanced computational methods like structure-based drug design and virtual screening, plays a pivotal role in the discovery and optimization of these complex molecules. researchgate.netresearchgate.netpnas.org These theoretical approaches enable the exploration of vast chemical spaces, allowing for the systematic synthesis and evaluation of diverse molecular libraries. The aim is to identify compounds that not only exhibit the desired dual activities but also possess optimized pharmacokinetic properties, such as local lung action with minimal systemic absorption, thereby reducing potential side effects. researchgate.net This rational design process, driven by an understanding of receptor interactions and molecular dynamics, is instrumental in developing next-generation therapies for respiratory diseases and other complex conditions.

Advanced Analytical Methodologies for Research

Bioanalytical Methods for Quantification of Indacaterol (B1671819) and Glycopyrronium (B1196793) in Pre-clinical Biological Matrices

Quantitative bioanalysis is crucial in pre-clinical studies to understand the pharmacokinetic profiles of drug candidates. hyphadiscovery.com For combination therapies administered via inhalation, highly sensitive and selective methods are required to measure the low concentrations of the drugs and their metabolites in complex biological matrices like plasma and serum. anapharmbioanalytics.combiotrial.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the bioanalysis of indacaterol and glycopyrronium in pre-clinical and clinical research. biotrial.comeuropa.eu This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it ideal for quantifying low-level analytes in complex biological fluids. researchgate.net

Several validated LC-MS/MS methods have been developed for the simultaneous determination of indacaterol and glycopyrronium in plasma. anapharmbioanalytics.com A common approach involves sample preparation using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from matrix components and minimize interference. anapharmbioanalytics.comresearchgate.net For instance, one method for human plasma analysis utilizes a solid-phase extraction procedure, followed by analysis using reversed-phase ultra-high performance liquid chromatography (UPLC) coupled to a tandem mass spectrometer (UPLC-MS/MS). anapharmbioanalytics.com This allows for the quantification of both compounds in a single analytical run, which is efficient in terms of sample volume, time, and cost. anapharmbioanalytics.com

The chromatographic separation is typically achieved on a C18 column, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous solution with additives (like formic acid) to ensure good peak shape and ionization efficiency. europa.euresearchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a particular precursor ion to product ion transition for each analyte and its internal standard. biotrial.com

For a bioanalytical method to be considered reliable and reproducible, it must undergo a rigorous validation process in line with guidelines from regulatory bodies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eunih.govnalam.ca The validation process establishes the performance characteristics of the method. japsonline.com

Key validation parameters include:

Selectivity and Specificity: The method must be able to differentiate and quantify the analytes without interference from endogenous matrix components. nalam.cafda.gov

Accuracy: This measures the closeness of the mean test results to the true concentration of the analyte. The deviation should typically be within ±15% of the nominal value, except at the lower limit of quantification (LLOQ). nih.govfda.gov

Precision: This assesses the degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and should not exceed 15% (20% at the LLOQ). europa.eunih.gov

Linearity and Range: The method should demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specified range. nih.gov

Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov For inhaled drugs like indacaterol and glycopyrronium, high sensitivity is paramount, with LLOQs often in the low picogram per milliliter (pg/mL) range. anapharmbioanalytics.comeuropa.eu

Stability: The stability of the analytes must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. fda.gov

The table below summarizes validation parameters from a representative UPLC-MS/MS method for the simultaneous quantification of indacaterol and glycopyrronium.

| Parameter | Indacaterol | Glycopyrronium | Acceptance Criteria |

| Calibration Range | 2-250 pg/mL | 1-200 pg/mL | Consistent, reliable, and reproducible |

| Accuracy (% Bias) | Within ±15% | Within ±15% | ±15% of nominal (±20% at LLOQ) |

| Precision (% CV) | ≤15% | ≤15% | ≤15% (≤20% at LLOQ) |

| LLOQ | 2 pg/mL | 1 pg/mL | Accurately and precisely quantifiable |

This table is generated based on data from published research findings for illustrative purposes. anapharmbioanalytics.com

Spectroscopic Techniques for Characterization of Pre-clinical Metabolites

Identifying the metabolic pathways of a new drug is a critical component of pre-clinical safety assessment. nih.govbioivt.com Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), are powerful tools for the structural elucidation of metabolites. nih.gov

NMR spectroscopy is an unparalleled technique for determining the precise chemical structure of molecules, including drug metabolites. hyphadiscovery.comunl.edu It provides detailed information about the carbon-hydrogen framework of a molecule by analyzing the magnetic properties of atomic nuclei. unl.edu For metabolite identification, NMR is particularly useful when mass spectrometry data is ambiguous about the exact position of a metabolic modification (e.g., hydroxylation) on the parent drug molecule. hyphadiscovery.com

The process typically involves administering the drug to a pre-clinical species, collecting biological samples (like urine or bile), and isolating the metabolites using chromatographic techniques. hyphadiscovery.com Due to the low concentrations of metabolites, sensitive NMR hardware, such as cryoprobes, is often required to obtain high-quality spectra from microgram quantities of material. hyphadiscovery.com One-dimensional (1D) ¹H NMR and two-dimensional (2D) NMR experiments (like COSY, HSQC, and HMBC) are used to piece together the full structure of the metabolite. researchgate.net While highly definitive, NMR generally requires larger amounts of a purified metabolite compared to mass spectrometry. nih.gov

High-resolution mass spectrometry, often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, plays a central role in modern metabolite profiling. nih.govresearchgate.net HRMS provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition of a metabolite and its fragments. nih.gov This capability is essential for distinguishing between potential metabolites with very similar nominal masses.

In a typical pre-clinical metabolism study, HRMS is coupled with liquid chromatography (LC-HRMS). ijpras.com This allows for the separation of various metabolites from the parent drug and endogenous compounds before mass analysis. nih.gov A study on the metabolism of indacaterol in humans identified several key metabolic pathways. nih.gov Unmodified indacaterol was the major circulating component, but significant metabolites were also characterized, including a monohydroxylated indacaterol and various glucuronide conjugates of both the parent drug and its hydroxylated metabolite. nih.govresearchgate.net The identification of these metabolites was achieved through the interpretation of their mass spectra and fragmentation patterns. nih.gov For glycopyrronium, metabolism is limited, with the majority of the drug being eliminated unchanged through urinary excretion. nih.gov

Chromatographic Separation Techniques for Impurity Profiling in Research Samples

Impurity profiling—the identification and quantification of impurities in drug substances and products—is a critical aspect of pharmaceutical analysis to ensure quality and safety. savaglobal.com Chromatographic techniques are the primary methods used for this purpose.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for impurity profiling of indacaterol and glycopyrronium. nih.govsavaglobal.com These methods must be stability-indicating, meaning they can separate the active ingredients from any degradation products that might form under stress conditions (e.g., exposure to acid, base, light, heat, or oxidizing agents). nih.govijpsjournal.com

Developing an impurity profiling method involves screening different stationary phases (columns) and mobile phase conditions to achieve optimal separation of all potential impurities from the main API peaks. savaglobal.com For instance, a validated RP-HPLC method for quantifying impurities in a combination product containing indacaterol and glycopyrronium used a C18 column with a gradient elution of a phosphate (B84403) buffer and a mixture of acetonitrile (B52724) and methanol. savaglobal.com Detection is commonly performed using a photodiode array (PDA) or UV detector set at a wavelength where all compounds of interest absorb light, such as 210 nm. nih.govsavaglobal.com

For the structural characterization of unknown impurities or degradation products, LC-MS is an invaluable tool. nih.gov A study investigating the degradation of indacaterol under various stress conditions used UPLC coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer. nih.govresearchgate.net This allowed for the identification and characterization of three major degradation products formed under hydrolytic conditions. nih.gov

The table below provides an example of chromatographic conditions used for the simultaneous determination and impurity profiling of indacaterol and glycopyrronium.

| Parameter | Condition |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Column | Onyx monolithic C18 (100 x 4.6 mm) |

| Mobile Phase | Acetonitrile and 30 mM phosphate buffer (pH 3.5) (30:70, v/v) |

| Flow Rate | 2 mL/min |

| Detection Wavelength | 210 nm |

| Analysis Time | < 3 minutes |

This table is generated based on data from published research findings for illustrative purposes. nih.gov

Comparative Pre Clinical Pharmacology and Mechanism

Comparison with Other Long-Acting Beta2-Agonists (LABAs) in Pre-clinical Models (e.g., Formoterol (B127741), Salmeterol)

Indacaterol's profile as a LABA has been extensively characterized in pre-clinical studies, often in direct comparison with formoterol and salmeterol (B1361061).

In vitro studies have established indacaterol (B1671819) as a high-efficacy β2-adrenoceptor agonist. nih.govtandfonline.com Its binding affinity for the human β2-adrenoceptor is similar to that of formoterol. nih.gov However, its functional activity differs from other LABAs. Indacaterol demonstrates a higher intrinsic activity than salmeterol. nih.gov Specifically, the mean maximum effect (Emax) for indacaterol was found to be 73% of the maximum effect of the full agonist isoprenaline, compared to 90% for formoterol and 38% for salmeterol. tandfonline.com This suggests that while formoterol acts as a nearly full agonist, indacaterol behaves as a high-efficacy partial agonist. tandfonline.comresearchgate.net In contrast, salmeterol is a partial agonist with lower intrinsic efficacy. tandfonline.comresearchgate.net

Functionally, indacaterol exhibits a selectivity for the β2-adrenoceptor over the β1-adrenoceptor that is similar to formoterol. nih.gov Both indacaterol and formoterol are weak agonists at the β1-adrenoceptor. tandfonline.com This high functional selectivity for the β2 receptor may contribute to a greater cardiovascular safety margin for indacaterol compared to formoterol or salmeterol in pre-clinical assessments. tandfonline.com

| Compound | Receptor Binding Affinity (β2) | Intrinsic Efficacy (vs. Isoprenaline) | Receptor Selectivity Profile |

|---|---|---|---|

| Indacaterol | Similar to Formoterol nih.gov | High (73%) tandfonline.com | High β2 over β1 selectivity, similar to Formoterol nih.govtandfonline.com |

| Formoterol | High | Very High (90%) tandfonline.com | High β2 over β1 selectivity nih.govtandfonline.com |

| Salmeterol | High | Low (38%) tandfonline.com | High β2 selectivity |

A key differentiator for indacaterol in pre-clinical models is its ultra-long duration of action. In studies using isolated human bronchi, indacaterol demonstrated a significantly longer duration of action than both formoterol and salmeterol. tandfonline.comresearchgate.net While its onset of action was found to be rapid and not significantly different from formoterol or salbutamol (B1663637), its effects were more sustained. tandfonline.comresearchgate.net

Animal studies corroborate these findings. In a conscious guinea pig model, intratracheally administered indacaterol inhibited induced bronchoconstriction for at least 24 hours. researchgate.net In the same model, the durations of action for salmeterol, formoterol, and salbutamol were approximately 12, 4, and 2 hours, respectively. researchgate.net This prolonged effect is thought to be related to indacaterol's high lipophilicity and its interaction with lipid bilayers in the cell membrane, allowing for a depot effect at the receptor site. tandfonline.com